9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 42946-22-5
VCID: VC13758888
InChI: InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22)
SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O
Molecular Formula: C16H8O6
Molecular Weight: 296.23 g/mol

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid

CAS No.: 42946-22-5

Cat. No.: VC13758888

Molecular Formula: C16H8O6

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid - 42946-22-5

Specification

CAS No. 42946-22-5
Molecular Formula C16H8O6
Molecular Weight 296.23 g/mol
IUPAC Name 9,10-dioxoanthracene-2,7-dicarboxylic acid
Standard InChI InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22)
Standard InChI Key XNKPQVUJZSWOAR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure consists of a planar anthracene system with two ketone groups at positions 9 and 10, forming a conjugated di-oxo system. The carboxylic acid groups at positions 2 and 7 introduce regions of high electron density, enabling diverse intermolecular interactions. X-ray crystallographic studies of analogous anthraquinones reveal a coplanar arrangement of the aromatic rings, which facilitates π-π stacking in solid-state configurations.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC16H8O6\text{C}_{16}\text{H}_{8}\text{O}_{6}
Molecular Weight296.23 g/mol
CAS Registry Number42946-22-5
IUPAC Name9,10-dioxoanthracene-2,7-dicarboxylic acid
SMILES NotationO=C(O)c1ccc2C(=O)c3ccc(C(=O)O)cc3C(=O)c2c1

Spectroscopic Signatures

Infrared (IR) spectroscopy of this compound typically shows strong absorption bands at 1680cm1\sim 1680 \, \text{cm}^{-1} (C=O stretch of quinone) and 1700cm1\sim 1700 \, \text{cm}^{-1} (carboxylic acid C=O). Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the anthracene backbone protons appear as multiplet signals between δ7.5\delta 7.5 and δ8.5\delta 8.5 ppm, while carboxylic acid protons are observed as broad singlets near δ12.5\delta 12.5 ppm.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 9,10-dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid typically begins with anthracene derivatives. A two-step protocol involving oxidation followed by carboxylation is commonly employed:

  • Oxidation: Anthracene is oxidized using K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7 in acidic medium to yield 9,10-anthraquinone.

  • Carboxylation: Directed metallation at positions 2 and 7 using n-butyllithium, followed by quenching with dry ice, introduces the carboxylic acid groups.

AnthraceneH2SO4K2Cr2O79,10-AnthraquinoneCO2n-BuLiTarget Compound\text{Anthracene} \xrightarrow[\text{H}_2\text{SO}_4]{\text{K}_2\text{Cr}_2\text{O}_7} \text{9,10-Anthraquinone} \xrightarrow[\text{CO}_2]{\text{n-BuLi}} \text{Target Compound}

Yield Optimization and Challenges

Key challenges include regioselective carboxylation and purification. The use of directing groups or protective strategies (e.g., silylation) improves regioselectivity, with reported yields ranging from 45% to 68%. High-performance liquid chromatography (HPLC) with C18 columns is standard for isolating the pure compound from positional isomers.

Chemical Reactivity and Derivative Formation

Acid-Base Behavior

The carboxylic acid groups exhibit typical Bronsted acidity, with pKa\text{p}K_a values estimated at 2.8\sim 2.8 and 4.1\sim 4.1 for the two -COOH groups. Deprotonation in basic media (pH>5\text{pH} > 5) generates a dianionic species, enhancing solubility in polar solvents.

Esterification and Amidation

Reaction with alcohols (e.g., methanol) under acidic catalysis produces dimethyl esters:

C16H8O6+2CH3OHH+C16H12O6+2H2O\text{C}_{16}\text{H}_{8}\text{O}_{6} + 2 \, \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{16}\text{H}_{12}\text{O}_{6} + 2 \, \text{H}_2\text{O}

Similarly, coupling with amines via carbodiimide-mediated reactions yields diamides, which are precursors for polymer synthesis.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s rigid backbone and carboxylate groups enable coordination with metal ions (e.g., Zn2+\text{Zn}^{2+}, Cu2+\text{Cu}^{2+}) to form MOFs with high surface areas (>1000m2/g> 1000 \, \text{m}^2/\text{g}). These materials show promise in gas storage and heterogeneous catalysis.

Liquid Crystalline Phases

Derivatives with long alkyl chains exhibit thermotropic liquid crystalline behavior. For example, dialkyl esters form smectic phases between 120C120^\circ\text{C} and 180C180^\circ\text{C}, as confirmed by differential scanning calorimetry (DSC).

Comparative Analysis with Positional Isomers

Table 2: Isomeric Comparison of Anthraquinone Dicarboxylic Acids

Property2,7-Dicarboxylic Acid2,6-Dicarboxylic Acid
Melting Point278C278^\circ\text{C} (dec.)285C285^\circ\text{C} (dec.)
Aqueous Solubility1.2 mg/mL (pH 7)0.8 mg/mL (pH 7)
MOF Surface Area1120 m²/g980 m²/g

The 2,7-isomer exhibits superior solubility and MOF performance due to reduced steric hindrance between carboxylate groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator